3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-9-11-23(13-17)19(24)20-10-8-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUGRDZNBJPYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions, often using phenylethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Inhibiting key enzymes involved in cell proliferation.
- Receptor Modulation : Interacting with specific receptors that alter signaling pathways leading to cell death.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound is more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation.
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Different substituents affecting efficacy |
| Compound B | Anticonvulsant | Action on glutamate receptors |
| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |
Wirkmechanismus
The mechanism of action of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may confer binding affinity to certain proteins, while the pyrimidine moiety can participate in hydrogen bonding and other interactions. The phenylethyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1 Fluorofentanyl Isomers (e.g., para-Fluorofentanyl)
- Structure : Fluorofentanyl derivatives retain the fentanyl piperidine core but substitute the N-phenyl group with fluorine at ortho-, meta-, or para-positions.
- Substituents: The target compound’s pyrimidinyloxy group introduces hydrogen-bonding capacity absent in fluorofentanyl’s halogenated phenyl group.
- Pharmacology: Fluorofentanyl isomers exhibit µ-opioid receptor (MOR) agonist activity with varying potency (para-fluorofentanyl: ~0.5× morphine potency; meta-fluorofentanyl: ~10× morphine). The target compound’s pyrimidine moiety may confer selectivity for non-opioid targets (e.g., σ receptors) .
2.1.2 (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- Structure: Shares the pyrrolidine-1-carboxamide scaffold but incorporates a trifluoroethyl group and a morpholino-pyridine moiety.
- Key Differences :
Functional Analogues
2.2.1 Remifentanil and Alfentanil
- Structure : Both are fentanyl analogs with ester-linked modifications (remifentanil: methyl ester; alfentanil: tetrazole ring).
- Key Differences :
- Metabolism : Remifentanil’s ester group enables rapid hydrolysis by plasma esterases (t½ = 3–10 min), whereas the target compound’s amide and ether linkages suggest slower hepatic metabolism.
- Potency : Alfentanil is 10–15× more potent than morphine; the target compound’s activity remains unquantified but is hypothesized to be lower due to bulkier substituents .
Comparative Data Table
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- Its phenylethyl chain may reduce blood-brain barrier penetration, lowering addiction risk .
Biologische Aktivität
The compound 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and herbicide applications. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.41 g/mol. The structure features a pyrrolidine ring substituted with a phenylethyl group and a dimethylpyrimidine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in mediating cellular responses to hormones and neurotransmitters. This modulation can influence processes such as neurotransmission and inflammation .
- Anticonvulsant Activity : Similar compounds have been reported to exhibit anticonvulsant properties by enhancing GABAergic transmission. For instance, related pyrimidine derivatives have shown increased GABA levels and inhibition of GABA transaminase, suggesting a potential mechanism for seizure control .
- Herbicidal Activity : The structure suggests potential use as a selective herbicide, particularly in targeting specific plant metabolic pathways without affecting non-target species .
Anticonvulsant Activity
A study on structurally similar compounds demonstrated significant anticonvulsant effects in animal models. For example, N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited broad-spectrum efficacy against seizures without neurotoxicity . This suggests that the compound may also possess similar anticonvulsant properties due to its structural similarities.
Herbicidal Applications
Research indicates that compounds with similar functional groups can act as selective herbicides. The presence of the pyrimidine moiety is often associated with herbicidal activity through inhibition of specific enzymatic pathways in plants .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
